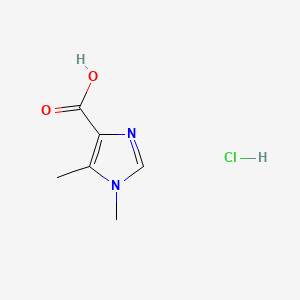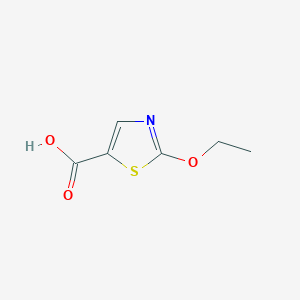
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride, also known as DIMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been used as a ligand in various catalytic reactions, demonstrating its potential as a versatile and efficient catalyst.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in tumor growth and viral replication. Studies have shown that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme can lead to decreased DNA synthesis and cell proliferation, making it a potential target for cancer therapy. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride have been studied in various cell lines and animal models. Studies have shown that 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to decrease viral load and improve liver function in HCV-infected mice. However, the exact mechanisms underlying these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its versatility and ease of synthesis. 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized in relatively large quantities with high purity, making it a useful building block for the synthesis of various compounds. Additionally, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to exhibit low toxicity and good stability, making it a safe and reliable compound to work with. However, one of the limitations of using 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride in lab experiments is its relatively high cost compared to other commonly used reagents.
Zukünftige Richtungen
There are several potential future directions for research involving 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. One area of interest is the development of new drugs based on the antitumor and antiviral activities of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride and its effects on various cellular pathways. Finally, the use of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride as a building block for the synthesis of new materials and catalysts is an area of active research that holds promise for future applications.
Conclusion:
In conclusion, 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride (1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride) is a versatile and promising compound with potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Its ease of synthesis, low toxicity, and stability make it a useful building block for the synthesis of various compounds. Further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride and its potential applications in various fields.
Synthesemethoden
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized through a multistep process involving the reaction of 4-cyano-1,5-dimethylimidazole with ethyl acetoacetate followed by hydrolysis and acidification to yield the final product. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
1,5-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)7-3-8(4)2;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNKPNLXTABQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)


![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)

![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)

